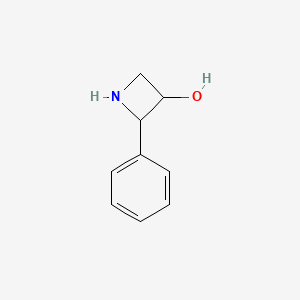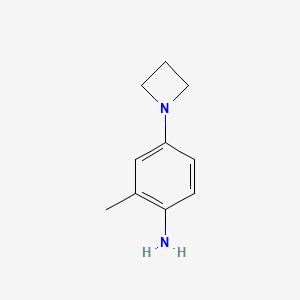
3-(Isopropylamino)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isopropylamino)azetidine-3-carboxamide is a nitrogen-containing heterocyclic compound It is part of the azetidine family, which is known for its four-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with appropriate amines. One common method involves the use of 3-azetidinone as a starting material, which undergoes nucleophilic substitution with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or acetonitrile, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Isopropylamino)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in methanol or acetonitrile with potassium carbonate as a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(Isopropylamino)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(Isopropylamino)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cell growth and differentiation . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, thereby inhibiting gene transcription.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different biological activity.
Azetidine-3-carboxylic acid: A related compound with a carboxylic acid group instead of an amide group.
Uniqueness
3-(Isopropylamino)azetidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 makes it a promising candidate for anticancer research, distinguishing it from other azetidine derivatives .
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-(propan-2-ylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-5(2)10-7(6(8)11)3-9-4-7/h5,9-10H,3-4H2,1-2H3,(H2,8,11) |
Clave InChI |
FPMYFZGKXYTUJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1(CNC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-[(Z)-prop-1-enyl]phenyl]ethanone](/img/structure/B1501077.png)


![Amino[(3R)-piperidin-3-yl]acetic acid](/img/structure/B1501082.png)



![[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B1501088.png)


